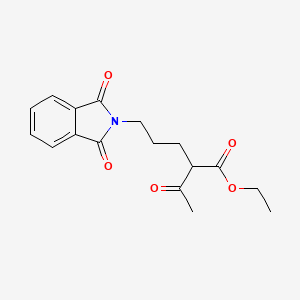

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate

Descripción

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate (CAS: 55747-45-0) is a specialized organic compound with the molecular formula C₁₇H₁₉NO₅ and a molecular weight of 317.34 g/mol . Structurally, it features an ethyl ester backbone, an acetyl group at position 2, and a 1,3-dioxoisoindolin-2-yl moiety at position 3. This compound is primarily used as a synthetic intermediate in pharmaceuticals, such as in the synthesis of sumatriptan, a migraine medication . Its reactivity is attributed to the acetyl group, which facilitates enolate formation, and the dioxoisoindolinyl group, which may act as a protecting group or contribute to stereochemical control .

Propiedades

IUPAC Name |

ethyl 2-acetyl-5-(1,3-dioxoisoindol-2-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-3-23-17(22)12(11(2)19)9-6-10-18-15(20)13-7-4-5-8-14(13)16(18)21/h4-5,7-8,12H,3,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGCOSMBEZEXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399001 | |

| Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55747-45-0 | |

| Record name | Ethyl 2-(3-N-phthalimidopropyl)acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate typically involves the construction of the isoindoline-1,3-dione core via condensation reactions of aromatic primary amines with maleic anhydride derivatives, followed by functionalization to introduce the ethyl ester and acetyl groups. Key steps include nucleophilic substitution, acylation, and esterification under anhydrous and inert atmosphere conditions to ensure high yield and purity.

Detailed Reaction Procedures

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Formation of isoindoline-1,3-dione scaffold | Condensation of aromatic primary amine with maleic anhydride derivative in anhydrous solvent (e.g., dry DCM or MeOH) under nitrogen atmosphere | Reaction typically performed at 0 °C to room temperature to control exothermicity |

| 2 | Introduction of ethyl ester and acetyl groups | Reaction of β-keto esters (e.g., ethyl acetoacetate) with halogenated intermediates or phosphonium ylides in dry THF or EtOH with NaH base | Use of dry solvents and inert atmosphere critical; slow addition of reagents to manage reaction kinetics |

| 3 | Purification | Filtration, washing with diethyl ether, recrystallization from dichloromethane/diethyl ether mixtures, and drying under vacuum | Purification essential to remove by-products and unreacted starting materials |

Representative Synthetic Protocol

A representative synthesis involves:

Preparing a phosphonium ylide intermediate by refluxing substituted 2-bromoethanone with trivalent phosphine in THF, followed by aqueous workup and drying.

Reacting the ylide with hypervalent iodine reagents such as PhI(OAc)2 in methanol under ice-bath cooling and nitrogen atmosphere to form the desired substrate.

Isolating the product by filtration and recrystallization, yielding the target compound as a white solid with high purity.

Reaction Conditions and Optimization

Atmosphere and Solvent Considerations

Temperature Control

Cooling in ice baths during reagent addition controls exothermic reactions and prevents decomposition.

Stirring at 0 °C for extended periods (e.g., 1.5 hours) ensures complete reaction and formation of precipitates for easy isolation.

Reagent Stoichiometry

Equimolar amounts of reagents (e.g., PhI(OAc)2 and ylide) are used to maximize conversion.

Slight excess of bases such as KOtBu or NaH may be applied to drive deprotonation steps.

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

NMR Spectroscopy (¹H and ¹³C) : Confirms the presence of acetyl (δ ~2.3 ppm) and ethyl ester groups (δ ~4.1 ppm), and the isoindoline moiety.

Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns consistent with the target compound.

Chromatographic Methods

Thin Layer Chromatography (TLC) : Monitors reaction progress.

High-Performance Liquid Chromatography (HPLC) : Assesses purity and separation of isomers or impurities.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Condition | Purpose/Effect |

|---|---|---|

| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Solvent | Dry DCM, THF, MeOH | Maintains anhydrous environment |

| Temperature | 0 °C (ice bath) during addition; room temperature stirring | Controls reaction rate and exotherm |

| Reagents | PhI(OAc)2, ylides, KOtBu, NaH | Key reactants and bases |

| Reaction Time | 1.5 to 3 hours | Ensures completion |

| Purification | Filtration, washing with Et2O, recrystallization from DCM/Et2O | Obtains pure product |

| Yield | Typically 70-85% | High efficiency |

Research Findings and Methodological Insights

The use of hypervalent iodine reagents (PhI(OAc)2) in combination with phosphonium ylides under anhydrous and inert conditions is a reliable method to synthesize the isoindoline-1,3-dione derivatives, including this compound.

Controlling the addition rate of reagents at low temperature minimizes side reactions and enhances precipitate formation, facilitating isolation.

Recrystallization from dichloromethane and diethyl ether mixtures improves purity by removing residual inorganic salts and unreacted starting materials.

The choice of base and solvent influences stereochemical outcomes and yield; for example, KOtBu in THF is preferred for phosphonium ylide formation, while NaH in THF or EtOH is used for subsequent alkylation steps.

The compound's stability during synthesis is supported by maintaining anhydrous conditions and avoiding prolonged exposure to protic solvents that may hydrolyze ester groups.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₇H₁₉NO₅

- Molecular Weight : 317.34 g/mol

- CAS Number : 55747-45-0

- Boiling Point : 472.7ºC at 760 mmHg

- Melting Point : 62-64°C

Organic Chemistry

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable scaffold for developing new compounds.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential as enzyme inhibitors and receptor modulators. Notably:

- Anticancer Properties : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy.

- Antimicrobial Activity : Preliminary investigations indicate that some derivatives possess antimicrobial properties, which could lead to new treatments for infections.

Biological Applications

The compound's mechanism of action often involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and potentially leading to therapeutic effects against diseases like cancer.

- Receptor Modulation : By altering the conformation of receptors, it can influence signaling pathways that are critical in various biological processes.

Industrial Applications

This compound is also utilized in the production of dyes, pigments, and polymer additives. Its unique chemical properties make it suitable for enhancing the performance characteristics of various materials.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Organic Chemistry | Building block for complex organic synthesis | Versatile scaffold for new compounds |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential for new therapies |

| Biological Research | Enzyme inhibitors, receptor modulators | Targeted therapeutic strategies |

| Industrial Applications | Dyes, pigments, polymer additives | Enhanced material properties |

Case Study 1: Anticancer Activity

A study explored the efficacy of this compound derivatives on acute myeloid leukemia (AML) cells. The results indicated that certain derivatives induced apoptosis and showed synergistic effects when combined with established therapies like Venetoclax. This highlights the compound's potential in developing combination therapies for AML treatment.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of histone deacetylases (HDACs) using derivatives of this compound. The findings demonstrated that these compounds could effectively inhibit HDAC activity, which is crucial for regulating gene expression in cancer cells. This positions them as promising candidates for further development in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparación Con Compuestos Similares

Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate

- Structure : Differs by replacing the acetyl group with a hydroxyl group at position 3.

- Applications : A key intermediate in the synthesis of atorvastatin (a cholesterol-lowering drug). The hydroxyl group enables enantioselective bioreduction using Pichia pastoris X-33, achieving 98.55% enantiomeric excess .

- Reactivity : The hydroxyl group increases polarity, influencing solubility and enzymatic interactions compared to the acetylated counterpart.

- Synthesis: Produced via microbial reduction of ethyl 5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanoate under optimized conditions (pH 6.5, 35°C) .

Ethyl 2-(N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamidooxy)pentanoate

Ethyl 2-acetyl-5-(benzyloxy)pentanoate

- Structure : Replaces the dioxoisoindolinyl group with a benzyloxy moiety.

- Applications : Intermediate in alkylation reactions, as demonstrated in the synthesis of extended linker analogues of risperidone .

- Reactivity : The benzyloxy group offers orthogonal protection strategies, contrasting with the electron-withdrawing dioxoisoindolinyl group.

Ethyl Pentanoate (Ethyl Valerate)

- Structure : A simple ester (C₇H₁₄O₂) lacking the acetyl and dioxoisoindolinyl groups.

- Applications : Primarily a flavoring agent in food and beverages (e.g., apple aroma in baijiu liquor) .

- Properties : Lower molecular weight (130.18 g/mol ) and higher volatility compared to the target compound. Exhibits antimicrobial activity at low concentrations .

Comparative Analysis Table

Actividad Biológica

Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate is an organic compound with the molecular formula C₁₇H₁₉NO₅. This compound features a unique structure that includes an ethyl ester group and an acetyl group attached to a pentanoate backbone, along with a 1,3-dioxoisoindoline moiety. The combination of these functional groups suggests potential for significant biological activity, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound is notable for its acetoacetate moiety, which is a common building block in organic synthesis. The presence of both an ethyl ester and an acetyl group enhances its reactivity and potential applications in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that derivatives of this compound may act as enzyme inhibitors and receptor modulators . The mechanism typically involves:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, blocking substrate access and catalytic activity.

- Receptor Modulation : It can alter receptor conformation and signaling pathways by binding to specific receptor sites.

Study on Enzyme Inhibition

In a recent study examining structurally similar compounds, it was found that certain derivatives effectively inhibited specific enzymes involved in cancer metabolism. For example, compounds similar to this compound demonstrated significant inhibitory effects on enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of related compounds revealed that some derivatives could inhibit bacterial growth effectively. The study utilized various bacterial strains to assess the minimum inhibitory concentration (MIC), finding that certain derivatives had MIC values comparable to established antibiotics .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-acetyl-5-(1,3-dioxoisoindolin-2-yl)pentanoate, and what methodological considerations are critical for optimizing yield and purity?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, β-keto esters (e.g., ethyl acetoacetate) react with halogenated intermediates under anhydrous conditions using NaH as a base in THF, followed by purification via silica gel chromatography .

- Optimization : Critical factors include inert atmosphere (N₂), controlled addition rates to manage exothermic reactions, and solvent choice (THF or EtOH) to stabilize intermediates. Yield improvements rely on stoichiometric precision and post-reaction purification (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly the acetyl (δ ~2.3 ppm) and ester (δ ~4.1 ppm) groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying the dioxoisoindolin-2-yl moiety .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity, while TLC monitors reaction progress .

Advanced Research Questions

Q. How can SHELX software be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) provides unit cell parameters and intensity data.

- Structure Solution : SHELXD or SHELXS solves phase problems via direct methods, while SHELXL refines atomic positions and thermal parameters .

- Challenges :

- Disorder in flexible pentanoate chains or solvent molecules complicates refinement.

- High-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELXL address twinning or pseudosymmetry issues .

Q. What role does the 1,3-dioxoisoindolin-2-yl moiety play in the compound's reactivity and interaction with biological targets?

- Reactivity : The electron-deficient isoindolinone core facilitates nucleophilic attacks at the carbonyl groups, enabling functionalization (e.g., alkylation or amidation) for SAR studies .

- Biological Interactions : The moiety may act as a hydrogen-bond acceptor, enhancing binding to enzymes like kinases or proteases. Comparative studies with halogenated analogs (e.g., bromo/chloro substitutions) reveal steric and electronic effects on activity .

Q. How do variations in solvent systems and catalysts influence the stereochemical outcomes during synthesis?

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates, favoring β-keto ester reactivity. Protic solvents (e.g., EtOH) may promote side reactions like ester hydrolysis .

- Catalyst Impact : Transition-metal catalysts (e.g., Pd) could enable asymmetric synthesis, though NaH/EtOH systems are typical for non-chiral pathways. Steric hindrance from the dioxoisoindolin group may limit stereoselectivity without chiral auxiliaries .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Approach :

- Comparative SAR Analysis : Map substituent effects (e.g., fluorine vs. bromine) on bioactivity using in vitro assays (e.g., enzyme inhibition).

- Computational Modeling : Molecular docking (AutoDock) or MD simulations predict binding modes, reconciling discrepancies between in vitro and in vivo results .

- Case Study : Ethyl 5-(2,4-difluoro-phenoxy)pentanoate shows higher receptor affinity than non-fluorinated analogs due to enhanced lipophilicity and H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.